3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Overview

Description

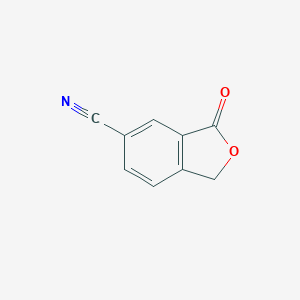

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (3-ODHIF-CN) is a heterocyclic compound containing an oxo group, a dihydroisobenzofuran ring, and a carbonitrile group. This compound has been studied for its potential applications in various areas of scientific research, including synthetic methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Pharmacophore Derivatives Synthesis : A study by Shemyakina et al. (2014) highlights a method for synthesizing functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid, offering a path to new pharmacophore derivatives (Shemyakina et al., 2014).

Oxidative Cyclizations in Synthesis : Yılmaz et al. (2005) describe the synthesis of 4,5-dihydrofuran-3-carbonitriles using manganese(III) acetate-mediated oxidative cyclizations, demonstrating higher yields compared to phenyl-substituted derivatives (Yılmaz et al., 2005).

Photorearrangement Studies : Pfoertner et al. (1993) explored the photorearrangement of 2-oxoindeno[1,7-bc]furan-6-carbonitrile, revealing a unique 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).

Cascade Reaction for Derivative Synthesis : Ca' et al. (2009) presented a cascade reaction for converting alkynyloxiranes into functionalized 1,3-dihydroisobenzofurans and tetrahydrofuran derivatives, offering efficient synthesis methods (Ca' et al., 2009).

Biological Activities of Derivatives : Sa̧czewski et al. (1998) synthesized N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives, showing potential as inhibitors of human blood platelet aggregation and reducing arterial blood pressure in rats (Sa̧czewski et al., 1998).

Fluorescent Material Development : Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties, potentially useful in developing new fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

Drug-Likeness and Molecular Docking : Swamy et al. (2020) demonstrated the potential drug-likedness of dihydrofuran carbonitrile derivatives through in silico molecular docking analysis (Swamy et al., 2020).

Antidepressant Molecular Analysis : Khajehzadeh and Moghadam (2017) analyzed the molecular structure and properties of a 1,3-dihydroisobenzofuran-5-carbonitrile derivative used as an antidepressant (Khajehzadeh & Moghadam, 2017).

Safety and Hazards

properties

IUPAC Name |

3-oxo-1H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFPTPKYWROKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534934 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89877-62-3 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DFD interact with viper venom to neutralize its hemorrhagic activity?

A1: DFD effectively neutralizes the hemorrhagic activity induced by various viper venoms, including those from Echis carinatus, Echis ocelatus, Echis carinatus sochureki, Echis carinatus leakeyi, and Crotalus atrox []. While the exact mechanism remains under investigation, studies suggest that DFD binds to a hydrophobic pocket within snake venom metalloproteases (SVMPs) []. These enzymes play a crucial role in venom-induced hemorrhage by degrading the extracellular matrix. Docking studies indicate that DFD's binding to SVMPs does not involve chelating the zinc ion present in their active site, suggesting a novel mode of inhibition [].

Q2: What is the significance of DFD's structural similarity to matrix metalloproteinase (MMP) inhibitors?

A2: The study highlights the significant structural and functional similarities between SVMPs and MMPs []. MMPs are a family of enzymes involved in various physiological and pathological processes, including inflammation, cancer, and wound healing. Given DFD's efficacy in inhibiting SVMPs, the research suggests that structurally similar compounds, like clinically approved MMP inhibitors, could be explored as potential therapeutic agents for viper envenomation []. This finding opens up avenues for repurposing existing drugs and developing novel therapeutics for snakebite management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)